2-(Chloromethyl)-1,3-dioxane
Overview
Description
2-(Chloromethyl)-1,3-dioxane is a chemical compound that is part of a broader class of 1,3-dioxane derivatives. These compounds are characterized by a six-membered dioxane ring, which can be substituted with various functional groups, leading to a wide range of chemical and physical properties. The chloromethyl group in 2-(Chloromethyl)-1,3-dioxane suggests potential reactivity due to the presence of a chlorine atom that can participate in further chemical transformations.
Synthesis Analysis
The synthesis of 2-(Chloromethyl)-1,3-dioxane derivatives can be achieved through various methods. For instance, the synthesis of 2,2-disubstituted 4,4-dimethyl-1,3-dioxanes has been demonstrated by reacting 1,3-dioxanium perchlorates with organometallic compounds, which could potentially be adapted for the synthesis of 2-(Chloromethyl)-1,3-dioxane . Additionally, the synthesis of related compounds, such as 2-(Dichloromethyl)-2-(4-nitrophenyl)-1,3-dioxane, involves single-crystal X-ray diffraction, indicating the potential for precise structural characterization of the synthesized compounds .
Molecular Structure Analysis
The molecular structure of 1,3-dioxane derivatives can vary significantly depending on the substituents. For example, 2,2-dimethyl-1,3-dioxa-2-silacyclohexane exhibits a chair conformation with CS symmetry, as determined by gas-phase electron diffraction . This information is relevant as it provides insight into the possible conformations that 2-(Chloromethyl)-1,3-dioxane might adopt, although the presence of the chloromethyl group could lead to different structural dynamics.
Chemical Reactions Analysis
The reactivity of 2-(Chloromethyl)-1,3-dioxane can be inferred from related compounds. For instance, 2-trichloromethyl-1,3-dioxolane undergoes photochemical chlorination, suggesting that chloromethyl groups in similar positions may also be reactive under photochemical conditions . Moreover, the precursor 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane can undergo [4+2] cycloaddition reactions, which could be a relevant reaction pathway for 2-(Chloromethyl)-1,3-dioxane derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Chloromethyl)-1,3-dioxane derivatives are influenced by their molecular structure. For example, the conformation behavior of 2-chloro-1,3,2-dioxaphosphepanes indicates that different conformers can exist in thermodynamic equilibrium, which could affect the compound's physical properties such as melting point, boiling point, and solubility . The synthesis of 3-Chloro-2-(chloromethyl)prop-1-ene and its transformation into 1,6-dioxaspiro[3.4]octanes also highlights the potential for generating structurally diverse compounds with varying physical and chemical properties .
Scientific Research Applications
Reactions in Organic Synthesis
2-(Chloromethyl)-1,3-dioxane and its derivatives are extensively utilized in fine organic synthesis. They are known for their ability to undergo nucleophilic substitution reactions, forming various mono- and diiodine derivatives. These processes often occur stereoselectively and typically involve the equatorial chloromethyl substituent (Ш. Ю. Хажиев & Мухаммадалихон Авлияхонович Хусаинов, 2015).
Structural Analysis
The electron and three-dimensional structures of 2-substituted 1,3-dioxanes, including those with chloromethyl groups, have been a subject of study. These investigations often employ methods like SCF MO LCAO within the MNDO approximation, providing insights into the molecular structure and dynamics of these compounds (I. G. Bresler et al., 1987).
Precursors in Synthesis of Natural Product Analogs
2-(Chloromethyl)-1,3-dioxane derivatives act as precursors for synthesizing complex organic structures, such as 1,7-dioxaspiro[4.4]nonanes. These structures are present in a variety of natural products, underscoring the compound's importance in the synthesis of biologically relevant molecules (F. Alonso et al., 2005).
Polymer Chemistry Applications
In polymer chemistry, derivatives of 2-(Chloromethyl)-1,3-dioxane have been studied for their reactivity in processes like amination. For instance, the amination of chloromethylated polystyrene with 2-aminobutanol in dioxane showcases how these compounds play a crucial role in understanding polymer reactions (H. Kawabe & M. Yanagita, 1971).
Conformational Behavior Studies
Studies on salt effects on the conformational behavior of 1,3-dioxanes, including 5-substituted derivatives, provide insights into fundamental phenomena like electrostatic interactions and stereoelectroniceffects. These insights are crucial for understanding the biomolecular properties of these compounds in vivo (E. Juaristi et al., 2003).
Catalysis and Ligand Synthesis
In the field of catalysis, 2-(Chloromethyl)-1,3-dioxane derivatives are used to synthesize ligands for homogenous catalytic processes, such as the methanolcarbonylation to acetaldehyde and acetic acid. These ligands play a crucial role in determining the efficiency and selectivity of the catalytic reactions (E. Lindner et al., 1988).
In Pyrotechnic Formulations
2-(Chloromethyl)-1,3-dioxane derivatives have been explored as energetic chlorine donors in the development of perchlorate-free pyrotechnic formulations. This application is significant in creating environmentally friendlier pyrotechnics with lower smoke output (D. Naud et al., 2013).
Safety And Hazards
This would involve a discussion of the compound’s safety profile and potential hazards, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, applications, or theoretical studies.
properties
IUPAC Name |
2-(chloromethyl)-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2/c6-4-5-7-2-1-3-8-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFDXDCZKRGYUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339907 | |
Record name | 2-(Chloromethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-1,3-dioxane | |
CAS RN |
5695-72-7 | |
Record name | 2-(Chloromethyl)-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40339907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Chloromethyl)-1,3-dioxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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